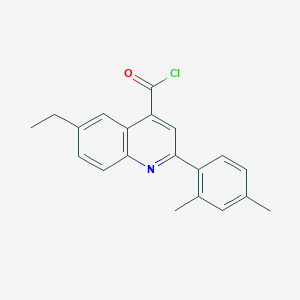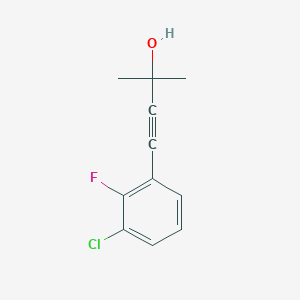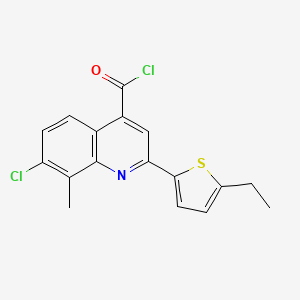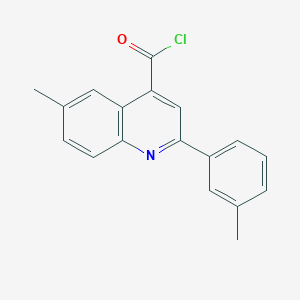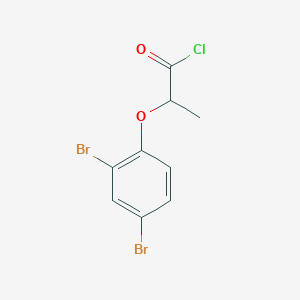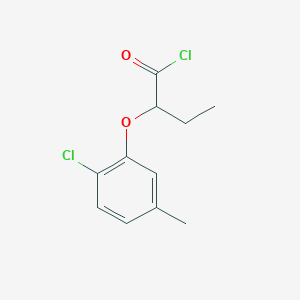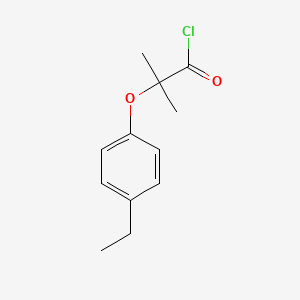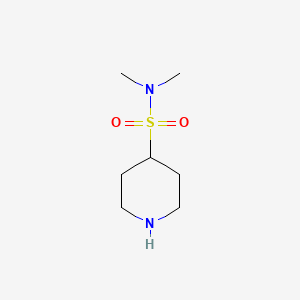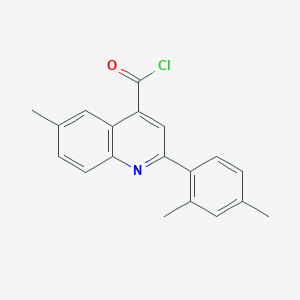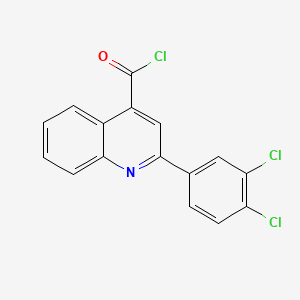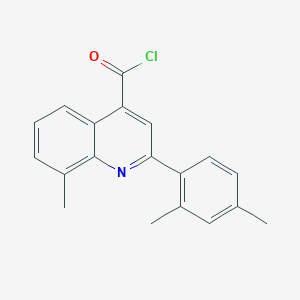![molecular formula C8H5N3 B1452805 1H-ピロロ[3,2-b]ピリジン-7-カルボニトリル CAS No. 1190320-73-0](/img/structure/B1452805.png)
1H-ピロロ[3,2-b]ピリジン-7-カルボニトリル
概要
説明
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyridine and pyrrole ring system with a nitrile group at the 7th position. The unique structure of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile makes it a valuable scaffold for the development of various biologically active molecules.
科学的研究の応用
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving signal transduction.
Medicine: It has shown potential as a lead compound in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile are the fibroblast growth factor receptors (FGFRs). These receptors play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile interacts with its targets, the FGFRs, by inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and receptors. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the suppression of downstream signaling pathways, which are critical for cell growth and survival.
Cellular Effects
The effects of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation. Additionally, this compound has been observed to reduce the migration and invasion abilities of cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic domain . This inhibition blocks the activation of downstream signaling pathways, leading to the suppression of cellular processes such as proliferation, migration, and survival. Additionally, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile may also influence gene expression by modulating the activity of transcription factors that are regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
The stability and degradation of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in laboratory settings are important factors that influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile on cellular function have been observed, with sustained inhibition of FGFR signaling resulting in reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the urine . The inhibition of FGFR signaling by 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can also affect metabolic flux and metabolite levels, as the downstream signaling pathways regulated by FGFRs play a role in cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and interacts with FGFRs located on the cell membrane. The distribution of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is primarily in the cytoplasm, where it interacts with FGFRs on the cell membrane . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile within the cell is crucial for its activity, as it needs to be in close proximity to FGFRs to exert its inhibitory effects .
準備方法
The synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the formation of a pyridine ring, followed by the introduction of a nitrile group and subsequent cyclization to form the pyrrole ring. Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Specific details on the reaction conditions and reagents used can vary, but common reagents include strong acids or bases, and solvents like ethanol or methanol .
化学反応の分析
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
7-Azaindole: A compound with a similar pyridine-pyrrole fused ring system but without the nitrile group.
Ceralasertib: A pyrrolo[2,3-b]pyridine-bearing compound under investigation as an ATR kinase inhibitor for cancer therapy
The uniqueness of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULOEBPCADLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676851 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-73-0 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)
